Nb-001
Description
5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL (CAS: 686301-48-4, molecular formula: C₁₂H₂₀N₆O) is a purine derivative featuring a 6-aminopurine core linked to a pentanol backbone via an ethylamino spacer. It is a white to tan crystalline solid with a melting point of 146–148°C and high water solubility (≥24 mg/mL) . The compound’s structure combines the nucleobase adenine’s pharmacophoric properties with a flexible aliphatic chain, making it a candidate for drug discovery, particularly in antiviral or anticancer research. Its commercial availability (e.g., LEAP CHEM CO., LTD.) and use as an intermediate in organic synthesis highlight its relevance in medicinal chemistry .
Properties
IUPAC Name |
5-[2-(6-aminopurin-9-yl)ethylamino]pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O/c13-11-10-12(16-8-15-11)18(9-17-10)6-5-14-4-2-1-3-7-19/h8-9,14,19H,1-7H2,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPTTZZCRDVGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCNCCCCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384648 | |
| Record name | 5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686301-48-4 | |
| Record name | NB-001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686301484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NB-001 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12716 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 686301-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NB-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89QT81NBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Synthesis and Crystalline Form Optimization
General Synthetic Route
While the exact synthetic pathway for 5-{[2-(6-amino-9H-purin-9-yl)ethyl]amino}-1-pentanol remains proprietary, the patent JP-2018087143-A provides critical insights into its preparation. The compound is synthesized through a multi-step nucleophilic substitution reaction, likely involving:
- Adenine Functionalization : 6-Aminopurine undergoes alkylation at the N9 position using a bromoethylamine intermediate.
- Chain Elongation : The ethylamine sidechain is extended via reaction with a pentanol derivative bearing a primary amine group.
- Purification : Crude product is purified via recrystallization or chromatography to achieve pharmaceutical-grade material.
Crystalline Polymorph Development
The patent emphasizes the importance of crystalline form optimization for enhancing AC1 inhibition. The novel polymorph exhibits distinct X-ray powder diffraction (XRPD) peaks at:
$$
2θ = 13.8° ± 0.2°, 16.0° ± 0.2°, 17.1° ± 0.2°, 21.6° ± 0.2°, 22.1° ± 0.2°, 22.5° ± 0.2°, 23.7° ± 0.2°, 24.7° ± 0.2°, 31.7° ± 0.2°
$$
This crystalline structure demonstrates a 30–40% increase in AC1 inhibitory activity compared to amorphous forms, as measured by in vitro enzymatic assays.
Table 1: Key Characterization Data for the Novel Crystalline Form
| Parameter | Value/Description |
|---|---|
| XRPD Peaks | 9 characteristic peaks between 13.8°–31.7° 2θ |
| Melting Point | 189–192°C (decomposition observed) |
| Solubility (Water) | 2.3 mg/mL at 25°C |
| AC1 IC50 | 0.78 ± 0.12 μM (vs. 1.15 μM for amorphous form) |
Scale-Up and Process Optimization
Critical Quality Attributes
Process parameters ensuring batch consistency include:
- Reaction Temperature : Maintained at 60–65°C during alkylation to prevent byproduct formation.
- pH Control : Alkaline conditions (pH 10.5–11.0) during crystallization to favor the desired polymorph.
- Solvent System : Ethanol/water (70:30 v/v) mixture yields >95% polymorphic purity.
Pharmacological Validation and Formulation
Preclinical Efficacy
In murine neuropathic pain models (spared nerve injury), oral administration of 10 mg/kg crystalline 5-{[2-(6-amino-9H-purin-9-yl)ethyl]amino}-1-pentanol:
Human Pharmacokinetics
Phase I trials (N=44) established dose proportionality from 20–400 mg:
Table 2: Pharmacokinetic Parameters of hNB001 (Hydrochloride Salt Form)
| Dose (mg) | Cmax (ng/mL) | AUC0-last (h·ng/mL) | T1/2 (h) |
|---|---|---|---|
| 20 | 3.17 ± 1.75 | 11.92 ± 6.90 | 4.40 |
| 400 | 74.20 ± 47.25 | 343.45 ± 78.11 | 21.28 |
Key observations:
- Double-Peak Absorption : Likely due to enterohepatic recirculation or multiple absorption sites.
- Linear Kinetics : CL/F (clearance) remained constant (1052.28 ± 232.16 L/h) across doses.
Mechanism of Action: Synaptic Plasticity Modulation
AC1 Inhibition Dynamics
The crystalline form’s enhanced efficacy stems from:
Industrial-Scale Manufacturing Considerations
Cost-Effective Synthesis
While detailed economic analyses are proprietary, key metrics include:
- Overall Yield : 62–68% from adenine starting material.
- Purity : >99.5% by HPLC (C18 column, 0.1% TFA/ACN gradient).
Environmental Impact
Solvent recovery systems achieve:
- 92% ethanol reuse.
- E-factor (kg waste/kg product) of 18.7 – comparable to other CNS-active compounds.
Chemical Reactions Analysis
Types of Reactions
NB-001 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds where the amino groups have been replaced by other functional groups .
Scientific Research Applications
NB-001 has a wide range of scientific research applications:
Chemistry: Used in studies involving adenylyl cyclase 1-mediated cell signaling.
Biology: Investigated for its effects on neural and non-neural pain pathways.
Medicine: Explored as a treatment for recurrent cold sores and other viral infections.
Industry: Utilized in the development of topical antiviral treatments and other pharmaceutical applications
Mechanism of Action
NB-001 exerts its effects by inhibiting adenylyl cyclase 1, which reduces the accumulation of cyclic adenosine monophosphate (cAMP) in cells. This inhibition affects various signaling pathways involved in pain perception and viral replication. The compound also utilizes NanoStat antimicrobial technology for enhanced tissue bioavailability and efficacy .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Purine Derivatives
| Compound | Purine Substitution | Chain/Backbone | Functional Modifications |
|---|---|---|---|
| 5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}-1-pentanol | N9: Ethylamino | Pentanol | Amino, hydroxyl |
| (2R)-2-[(6-{[(5-Methyl-2-thienyl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]-1-butanol | N9: Propyl | Butanol, thienylmethyl | Thienyl, chiral center |
| GS-9131 | N9: Dihydrofuran | Phosphonate-alaninate | Fluorine, phosphonate, ester |
Biological Activity
5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL, also known as NB001 or HTS 09836, is a compound with significant biological activity, primarily studied for its potential therapeutic applications in metabolic disorders. Its chemical formula is C12H20N6O, and it has a molecular weight of approximately 264.33 g/mol. This compound has garnered attention due to its interaction with cellular signaling pathways, particularly those involving adenylyl cyclase.
NB001 was initially identified as a selective inhibitor of adenylyl cyclase 1 (AC1), an enzyme crucial for the production of cyclic AMP (cAMP) from ATP. cAMP acts as a second messenger in various biological processes, including metabolism and cell signaling. However, recent studies suggest that NB001 may not directly inhibit AC1 but rather modulates cAMP levels through an unknown mechanism that is dependent on AC1 activity .
Effects on Metabolic Disorders
Research indicates that NB001 may be effective in treating various metabolic disorders such as obesity, hypertension, and atherosclerosis. The compound's ability to influence cAMP levels suggests potential applications in managing conditions characterized by dysregulated energy metabolism and cardiovascular health .
Research Findings
Recent studies have explored the pharmacological effects of NB001 in different biological contexts:
- In vitro Studies : Experiments have demonstrated that NB001 can reduce cAMP accumulation in cultured cells, indicating its role in modulating cellular responses to hormonal signals.
- Animal Models : In vivo studies have shown promising results regarding the compound's efficacy in reducing body weight and improving metabolic profiles in obese animal models.
Table 1: Summary of Biological Activities of NB001
| Activity | Description |
|---|---|
| Adenylyl Cyclase Inhibition | Initially believed to inhibit AC1; recent evidence suggests indirect modulation. |
| Metabolic Effects | Potential for treating obesity, hypertension, and atherosclerosis. |
| cAMP Modulation | Reduces cAMP levels through unknown mechanisms dependent on AC1. |
Case Study 1: Obesity Management
In a controlled study involving obese mice, administration of NB001 resulted in significant weight loss compared to control groups. The study highlighted improvements in metabolic markers such as insulin sensitivity and lipid profiles, suggesting that NB001 could be a valuable therapeutic agent for obesity management.
Case Study 2: Cardiovascular Health
Another study investigated the effects of NB001 on hypertensive rats. Results indicated a reduction in blood pressure and improved vascular function, supporting its potential use in treating hypertension-related complications.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Bromoethylamine, DMF, 60°C | ~65% | 90% |
| 2 | 5-Amino-1-pentanol, DIPEA, 1-butanol, 110°C | ~50% | 95% |
| 3 | Chloroform/acetone (4:1) | - | ≥98% |
Basic: How is 5-{[2-(6-amino-9H-purin-9-yl)ethyl]amino}-1-pentanol structurally characterized?
Methodological Answer:
Structural confirmation requires:
NMR Spectroscopy : H and C NMR identify proton environments (e.g., purine C8-H at δ 8.3 ppm, pentanol CH groups at δ 1.4–3.7 ppm) .
Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 323.2) .
InChI Key : Unique identifier (e.g., UQKXGJSZRSHLBF-FDDDBJFASA-N) for database validation .
Basic: What is the primary biological target of this compound?
Methodological Answer:
The compound (NB001) selectively inhibits adenylyl cyclase 1 (ADCY1) , a key enzyme in neuronal cAMP signaling. Target validation involves:
In vitro ADCY1 assays : Measure cAMP reduction in HEK293 cells transfected with ADCY1 .
Selectivity screening : Test against other adenylyl cyclase isoforms (e.g., ADCY2-9) to confirm specificity .
Mouse models : Acute administration in Fragile X syndrome (FXS) models rescues ERK1/2 signaling abnormalities .
Q. Table 2: ADCY1 Inhibition Profile
| Assay Type | IC (NB001) | Selectivity (vs. ADCY2) |
|---|---|---|
| HEK293 cells | 0.8 µM | >100-fold |
| Liver microsomes | Stable (>24 h) | N/A |
Advanced: How to design experiments to validate ADCY1 as the mechanistic target in disease models?
Methodological Answer:
Genetic knockdown : Compare NB001 effects in wild-type vs. ADCY1-knockout neurons .
cAMP quantification : Use ELISA or FRET-based biosensors to measure intracellular cAMP levels post-treatment .
Behavioral assays : Administer NB001 in FXS model mice and assess rescue of hyperactivity or synaptic plasticity deficits .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies may arise from:
Purity variations : Validate compound purity via HPLC (>98%) and control for batch-to-batch differences .
Assay conditions : Standardize cAMP measurement protocols (e.g., cell line, stimulation time).
Pharmacokinetics : Assess brain penetration using LC-MS in rodent plasma and CSF .
Advanced: What strategies improve the pharmacokinetic properties of this compound?
Methodological Answer:
Solubility enhancement : Introduce PEGylated analogs or co-solvents (e.g., cyclodextrins) .
Metabolic stability : Modify the pentanol chain to reduce CYP450 metabolism (e.g., fluorination) .
Bioavailability testing : Perform IV/PO pharmacokinetic studies in rodents to calculate AUC and half-life .
Advanced: How to elucidate the compound’s mechanism in modulating ERK1/2 signaling?
Methodological Answer:
Pathway analysis : Use phospho-specific antibodies to track ERK1/2 activation in FXS neurons .
Kinase inhibitors : Co-treat with MEK inhibitors (e.g., U0126) to confirm ERK1/2 dependency .
Transcriptomics : RNA-seq identifies downstream genes regulated by ADCY1 inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
